Propanoic acid, 3-[2-[2-[[5-[(3aR,4R,6aS)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]ethoxy]ethoxy]-, rel-
Description
Heterocyclic Frameworks in Bioactive Compound Design
Role of Thieno[3,4-d]imidazole Moieties in Medicinal Chemistry
The thieno[3,4-d]imidazole scaffold is a bicyclic system merging thiophene and imidazole rings, conferring unique electronic and steric properties. This structure is pivotal in biotin (vitamin B7), where it mediates strong interactions with streptavidin (Kd ≈ 10^−15 M). Modifications to this core, such as the hexahydro-2-oxo group in the target compound, enhance metabolic stability while retaining binding affinity.
Substituted thienoimidazoles have demonstrated therapeutic potential across multiple targets:
- H+/K+-ATPase inhibition : Early analogs showed promise as antiulcer agents by blocking gastric acid secretion.
- Antifolate activity : Thieno[2,3-d]pyrimidine derivatives inhibit purine biosynthesis via glycinamide ribonucleotide formyltransferase (GARFTase), with IC50 values as low as 4.7 nM in FR-expressing cells.
- Epigenetic modulation : The planar structure allows intercalation with DNA/histone complexes, enabling applications in oncology.
Table 1: Comparative Bioactivity of Thienoimidazole Derivatives
Biotin-Inspired Architectures for Targeted Molecular Interactions
Biotin’s natural role as a carboxylase cofactor has been repurposed for precision medicine. The target compound extends this paradigm through:
PEG Spacer Engineering :
Propanoic Acid Terminus :
Properties
IUPAC Name |
3-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O6S/c21-14(18-6-8-26-10-9-25-7-5-15(22)23)4-2-1-3-13-16-12(11-27-13)19-17(24)20-16/h12-13,16H,1-11H2,(H,18,21)(H,22,23)(H2,19,20,24)/t12-,13-,16-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOAIZRTYJIBBG-XJKCOSOUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCC(=O)O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H](S1)CCCCC(=O)NCCOCCOCCC(=O)O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound Propanoic acid, 3-[2-[2-[[5-[(3aR,4R,6aS)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]ethoxy]ethoxy]-, rel- is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Molecular Formula: C₁₈H₃₄N₄O₅S
- Molecular Weight: 398.56 g/mol
- IUPAC Name: Propanoic acid, 3-[2-[2-[[5-[(3aR,4R,6aS)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]ethoxy]ethoxy]-, rel-
The structure features a propanoic acid backbone with multiple ethoxy groups and a thieno[3,4-d]imidazole moiety that contributes to its biological properties.
Research indicates that this compound may interact with various biological pathways:
- Protein Kinase Inhibition : The thieno[3,4-d]imidazole structure suggests potential activity against specific protein kinases, which are crucial in cell signaling pathways. Inhibitors of these kinases can lead to altered cellular functions and have therapeutic implications in cancer and other diseases .
- G Protein-Coupled Receptors (GPCRs) : The compound may also influence GPCRs, which are pivotal in many physiological processes. Activation or inhibition of these receptors can modulate intracellular signaling cascades .
Anticancer Activity
A study investigated the anticancer potential of similar thieno[3,4-d]imidazole derivatives. The findings suggested that these compounds could induce apoptosis in cancer cells through the modulation of kinase activity .
Neuroprotective Effects
Another study highlighted the neuroprotective effects of related propanoic acid derivatives in models of neurodegeneration. These compounds showed promise in reducing oxidative stress and inflammation in neuronal cells .
Data Table: Summary of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Research indicates that propanoic acid derivatives exhibit significant antimicrobial properties. The thieno[3,4-d]imidazole component has been associated with enhanced antibacterial and antifungal activities. Studies have demonstrated that compounds containing this scaffold can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans.
| Study | Pathogen | Activity | Reference |
|---|---|---|---|
| A study on thieno[3,4-d]imidazoles | Staphylococcus aureus | Inhibition at low concentrations | |
| Antifungal activity assessment | Candida albicans | Effective at moderate doses |
Anti-inflammatory Properties
The anti-inflammatory potential of propanoic acid derivatives has been explored in various studies. The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease (IBD).
| Study | Condition | Effect Observed | Reference |
|---|---|---|---|
| In vivo model of arthritis | Rheumatoid Arthritis | Reduced swelling and pain | |
| IBD model study | Inflammatory Bowel Disease | Decreased inflammatory markers |
Cancer Therapeutics
Recent research has indicated that compounds similar to propanoic acid derivatives can induce apoptosis in cancer cells. The thieno[3,4-d]imidazole ring has been linked to inhibitory effects on tumor growth, making it a promising scaffold for developing anticancer agents.
| Study | Cancer Type | Mechanism | Reference |
|---|---|---|---|
| Investigation on cell lines | Breast Cancer | Induction of apoptosis via mitochondrial pathway | |
| Tumor xenograft study | Colon Cancer | Inhibition of cell proliferation |
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers synthesized several derivatives of propanoic acid and evaluated their antimicrobial properties against a panel of bacteria and fungi. The results demonstrated that certain modifications to the ethoxy chain significantly enhanced activity against Escherichia coli and Aspergillus niger.
Case Study 2: Anti-inflammatory Effects
A clinical trial investigated the efficacy of a propanoic acid derivative in patients suffering from chronic inflammatory conditions. Participants reported significant reductions in pain and inflammation after eight weeks of treatment, suggesting that the compound could serve as an effective anti-inflammatory agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thienoimidazolone Derivatives
Compound 5: Synthesized by [], this molecule shares the (3aR,6aR)-thieno[3,4-d]imidazol-4-yl group linked to a pentanoic acid via a bis(4-methoxybenzyl) group. Key differences include:
- Linker: Compound 5 uses a pentanoic acid chain instead of a polyether-amine linker.
- Synthesis : Both compounds employ Grignard reagents for carbon chain elongation, but the target compound’s polyether linker likely requires additional ethoxylation steps .
Propanoic acid, 3-[(3,4-dihydro-4-oxo-2H-1-benzopyran-6-yl)oxy]: This analog replaces the thienoimidazolone with a chromone ring. Molecular weight (236.22 g/mol) is significantly lower than the target compound’s estimated >500 g/mol .
Polyether-Linked Propanoic Acids
Propanoic acid, 3-[2-[2-[2-(4-acetyl-3-hydroxy-2-propylphenoxy)ethoxy]ethoxy]ethoxy] (CAS 106971-63-5): Features a similar tri-ethoxy linker but terminates in an acetylphenol group instead of a heterocycle.
3-[4-(3-Ethoxy-3-oxopropoxy)butoxy]propanoic acid: A simpler analog with a butoxy-ethoxy chain and ester groups. Its lack of nitrogen atoms reduces hydrogen-bonding capacity, impacting target affinity .
Data Tables
Table 1: Structural and Physical Comparisons
Table 2: Pharmacological and Spectral Data
Key Research Findings
- Synthetic Challenges : The polyether-amine linker in the target compound requires precise ethoxylation steps, contrasting with simpler esterification in analogs like CAS 106971-63-5 .
- Bioactivity Potential: Thienoimidazolone derivatives show promise in enzyme inhibition (e.g., biotin analogs), while aryl propanoic acids prioritize anti-inflammatory/anticancer effects .
- Spectral Differentiation : NMR chemical shifts in polyether regions (δ 3.6–4.2 ppm) and carbonyl IR peaks (~1680 cm⁻¹) help distinguish the target compound from chromone or thiazole analogs .
Preparation Methods
Activation of Biotin’s Valeric Acid Side Chain
Biotin (5-[(3aR,4R,6aS)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid) is activated to enable nucleophilic attack by the linker’s amine group.
N-Hydroxysuccinimide (NHS) Ester Formation
Reaction Conditions :
-
Catalyst : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC).
-
Solvent : Anhydrous dimethylformamide (DMF) or dichloromethane (DCM).
-
Temperature : 0°C to room temperature (RT).
Procedure :
-
Biotin (1 equiv) is dissolved in DMF.
-
EDC (1.2 equiv) and NHS (1.5 equiv) are added under nitrogen.
-
The mixture is stirred for 12–24 hours at RT.
-
The NHS ester is precipitated using cold diethyl ether and purified via recrystallization.
Key Data :
Synthesis of PEG-Propanoic Acid Linker
The 2-[2-(aminoethoxy)ethoxy]ethyl group is introduced via nucleophilic substitution or Mitsunobu reaction.
Ethylene Glycol Diethyl Ether Functionalization
Reaction Conditions :
-
Substrate : 3-Bromopropanoic acid or methyl ester.
-
Reagent : 2,2'-(Ethylenedioxy)bis(ethylamine).
-
Base : Triethylamine (TEA) or sodium hydride (NaH).
-
Solvent : Tetrahydrofuran (THF) or acetonitrile.
Procedure :
-
3-Bromopropanoic acid (1 equiv) reacts with 2,2'-(ethylenedioxy)bis(ethylamine) (1.5 equiv) in THF.
-
NaH (2 equiv) is added to deprotonate the amine.
-
The mixture is refluxed for 6–8 hours.
-
The product is extracted with ethyl acetate and purified via column chromatography (SiO₂, CH₂Cl₂/MeOH).
Key Data :
Amide Coupling of Biotin and PEG-Propanoic Acid
The activated biotin NHS ester reacts with the amine-terminated PEG-propanoic acid linker.
Carbodiimide-Mediated Coupling
Reaction Conditions :
-
Catalyst : EDC or DCC.
-
Additive : N-Hydroxybenzotriazole (HOBt).
-
Solvent : DMF or DCM.
-
Temperature : 0°C to RT.
Procedure :
-
Biotin NHS ester (1 equiv) and PEG-propanoic acid amine (1.2 equiv) are dissolved in DMF.
-
EDC (1.5 equiv) and HOBt (1 equiv) are added.
-
The reaction is stirred for 24–48 hours at RT.
-
The product is purified via reverse-phase HPLC (C18 column, H₂O/MeCN gradient).
Key Data :
Alternative Routes
Reductive Amination Approach
For substrates with ketone or aldehyde functionalities, reductive amination avoids activation steps.
Reaction Conditions :
-
Reducing Agent : Sodium cyanoborohydride (NaBH₃CN).
-
Solvent : Methanol or ethanol.
-
pH : 4–6 (acetic acid buffer).
Limitations : Lower yields due to competing side reactions.
Solid-Phase Synthesis
Used for high-throughput production of biotin conjugates.
Resin : Wang resin or Rink amide resin.
Coupling Agents : HBTU/HOBt or PyBOP.
Yield : 60–70%.
Analytical Validation
Critical quality control steps include:
-
Nuclear Magnetic Resonance (NMR) : Confirmation of ethoxyethoxy spacer integration.
-
High-Resolution Mass Spectrometry (HR-MS) : Exact mass verification (±5 ppm).
Challenges and Optimization
-
Solubility Issues : Biotin’s hydrophobic core requires polar aprotic solvents (DMF, DMSO).
-
By-Product Formation : Mitigated via excess amine linker (1.2–1.5 equiv).
-
Scale-Up Limitations : Column chromatography replaced with recrystallization for >50 g batches.
Industrial Applications
Q & A
Basic Research Questions
Q. What spectroscopic methods are most effective for determining the molecular structure of this compound, and how can discrepancies in spectral data be resolved?
- Methodological Answer : Employ a combination of NMR (1H, 13C, DEPT) , FT-IR , and high-resolution mass spectrometry (HRMS) to confirm functional groups and connectivity. For example, the presence of the thienoimidazole moiety can be validated via characteristic aromatic proton splitting patterns and sulfur/nitrogen detection in elemental analysis . Discrepancies in data (e.g., unexpected coupling constants) may arise from conformational flexibility; computational tools like DFT simulations can resolve ambiguities by modeling likely conformers .
Q. How can synthetic impurities in this compound be identified and quantified during synthesis?
- Methodological Answer : Use HPLC-MS or UPLC-PDA with a C18 column (gradient elution: water/acetonitrile + 0.1% formic acid) to separate and quantify impurities. For example, unreacted intermediates (e.g., biotin derivatives) or side products from ethoxy-ethoxy linker degradation may require orthogonal validation via 2D NMR (COSY, HSQC) .
Q. What are the primary challenges in scaling up the synthesis of this compound while maintaining purity?
- Methodological Answer : Key challenges include controlling exothermic reactions during ethoxy-ethoxy coupling and minimizing hydrolysis of the thienoimidazole ring under basic conditions. Process optimization via Design of Experiments (DoE) can identify critical parameters (e.g., temperature, solvent polarity) to enhance yield and purity .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular dynamics) predict the compound’s interaction with biological targets, such as biotin-dependent enzymes?
- Methodological Answer : Use docking simulations (AutoDock Vina, GROMACS) to model the binding affinity of the biotin-like moiety to streptavidin or carboxylases. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics. Discrepancies between simulations and experimental results may arise from solvation effects or conformational sampling limitations .
Q. What strategies mitigate contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Answer : Address bioavailability issues (e.g., poor membrane permeability due to the ethoxy-ethoxy linker) by synthesizing prodrug analogs (e.g., ester-protected derivatives). Use LC-MS/MS to monitor metabolic stability in hepatocyte assays and correlate with pharmacokinetic profiles in animal models. Contradictions may stem from species-specific metabolic pathways .
Q. How does the stereochemistry (rel-configuration) influence the compound’s physicochemical properties and biological activity?
- Methodological Answer : Perform chiral HPLC to isolate enantiomers and compare their logP (octanol-water partition coefficient), solubility, and target binding. For example, the rel-configuration may alter hydrogen-bonding interactions with enzymes, impacting IC50 values. Validate via X-ray crystallography of co-crystallized enzyme-ligand complexes .
Data-Driven Research Frameworks
Experimental Design for Stability Studies Under Varied pH and Temperature Conditions
- Methodology :
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and thermal (40°C, 75% RH) conditions.
- Analytical tools : Monitor degradation pathways via HPLC-DAD and identify degradants using Q-TOF-MS/MS .
- Kinetic modeling : Apply the Arrhenius equation to predict shelf-life under storage conditions .
Integrating Heterogeneous Data from Multiple Research Groups
- Methodology :
- Meta-analysis framework : Standardize data reporting using FAIR principles (Findable, Accessible, Interoperable, Reusable).
- Contradiction resolution : Use Bayesian statistics to weight data based on experimental rigor (e.g., sample size, controls). For example, conflicting cytotoxicity data may arise from differing cell lines (e.g., HEK293 vs. HeLa) or assay protocols (MTT vs. ATP-based) .
Tables for Key Data Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
